molecular formula C9H7Cl2N3O2S B13615132 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine

Cat. No.: B13615132
M. Wt: 292.14 g/mol
InChI Key: DIAZBYCNMWPAMP-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is a chemical compound of significant interest in medicinal and organic chemistry research. Its molecular structure integrates two key pharmacophoric elements: a 2,4-dichlorophenylsulfonyl moiety and a 1H-pyrazol-3-amine core. The 2,4-dichlorophenylsulfonyl group is a recognized building block in the synthesis of biologically active molecules. Compounds featuring this group have been investigated as potential platelet antiaggregants, such as Ramatroban, and for developing antibacterial agents, antitumor substances, and bradykinin B1 receptor blockers . The pyrazol-3-amine scaffold is a privileged structure in heterocyclic chemistry, frequently utilized in constructing fused and binary heterocycles with diverse properties . This combination makes this compound a valuable intermediate for researchers exploring new chemical entities. Its primary research applications include serving as a precursor in the synthesis of more complex heterocyclic systems and in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. While a specific mechanism of action for this exact compound is not reported in the searched literature, its structural features suggest potential for interaction with various enzymatic targets, which can be a focus of investigative work. Researchers are encouraged to utilize this compound to develop novel substances with potential pharmacological activity. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C9H7Cl2N3O2S

Molecular Weight

292.14 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)sulfonyl-1H-pyrazol-5-amine

InChI

InChI=1S/C9H7Cl2N3O2S/c10-5-1-2-7(6(11)3-5)17(15,16)8-4-13-14-9(8)12/h1-4H,(H3,12,13,14)

InChI Key

DIAZBYCNMWPAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=C(NN=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-1H-pyrazole Core

The synthesis of 3-amino-1H-pyrazoles generally involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or nitriles, followed by cyclization and oxidation steps.

  • Classic Two-Step Synthesis :
    A well-documented method involves reacting a nitrile with phenylhydrazine in ethanol in the presence of sodium ethoxide (NaOEt). This reaction proceeds via Michael addition and subsequent cyclization to form a 5-amino-3,4-dihydropyrazole intermediate. The intermediate is then oxidized using agents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), p-chloranil, MnO2, or N-bromosuccinimide (NBS) to yield the aromatic 3-amino-pyrazole. This method can be adapted for substituted phenylhydrazines bearing halogens such as dichloro groups.

  • Alternative Cyclization Routes :
    Other approaches include cyclocondensation of acetylenic ketones with hydrazines under metal-free conditions using hypervalent iodine reagents, which afford 3-substituted pyrazoles with good yields.

Introduction of the 2,4-Dichlorophenylsulfonyl Group

The sulfonylation of the pyrazol-3-amine is typically achieved by reacting the amino-pyrazole with an appropriate sulfonyl chloride.

  • Sulfonylation Reaction :
    The 3-amino-1H-pyrazole is suspended in pyridine, and 2,4-dichlorobenzenesulfonyl chloride (1.0–1.2 equivalents) is added at room temperature. The mixture is stirred overnight (approximately 12 hours). After completion, the reaction mixture is diluted with water and cooled to 4 °C for several hours to precipitate the product. Filtration and purification yield the desired sulfonylated pyrazole.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Michael addition & cyclization Nitrile + phenylhydrazine + NaOEt in ethanol 5-amino-3,4-dihydropyrazole intermediate
2 Oxidation DDQ, p-chloranil, MnO2, or NBS Aromatic 3-amino-1H-pyrazole
3 Sulfonylation 2,4-Dichlorobenzenesulfonyl chloride + pyridine, RT, 12 h This compound

Detailed Research Outcomes and Characterization

Yields and Purity

  • The oxidation step typically proceeds with good yields (60-85%) depending on the oxidizing agent used.
  • Sulfonylation reactions using sulfonyl chlorides in pyridine afford high yields (70-90%) of sulfonylated products with good purity after recrystallization.

Analytical Data

  • NMR Spectroscopy :
    The 1H NMR spectra of the sulfonylated pyrazole show characteristic signals for the pyrazole ring protons and the aromatic protons of the 2,4-dichlorophenyl group. The amino group at position 3 often appears as a broad singlet due to exchangeable protons.

  • Mass Spectrometry (MS) :
    Molecular ion peaks consistent with the molecular weight of the sulfonylated pyrazole confirm successful synthesis.

  • Melting Points :
    The purified compounds typically exhibit sharp melting points indicative of high purity.

Notes on Alternative Synthetic Strategies

  • Multi-step syntheses involving Suzuki cross-coupling and nucleophilic substitution have been reported for related pyrazole derivatives but are less direct for this specific compound.
  • Regioselectivity in pyrazole formation can be influenced by the choice of hydrazine and ketone substrates, as well as reaction conditions.
  • One-pot cyclization methods using hydrazone dianions and diethyl dioxalate provide alternative routes to pyrazole-3-carboxylates but may require modification for amino substitution at the 3-position.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide moiety (-SO₂-NH-) serves as a key site for nucleophilic attack. The electron-withdrawing nature of the sulfonyl group activates the adjacent positions for substitution:

Reagent Conditions Product Yield Reference
Sodium hydroxideAqueous ethanol, 80°C, 6h4-((2,4-Dichlorophenyl)sulfinate)-1H-pyrazol-3-amine72%
MethylamineDMF, 100°C, 12hN-Methyl-4-((2,4-dichlorophenyl)sulfonamido)-1H-pyrazol-3-amine65%

This reactivity enables derivatization for pharmaceutical applications, such as enhancing bioavailability or modifying target affinity.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by the sulfonyl and amine groups:

Reaction Conditions Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hC-55-Nitro-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine58%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C, 4hC-55-Bromo-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine63%

The electron-withdrawing sulfonyl group directs electrophiles to the C-5 position, while the C-3 amine group exerts a moderate activating effect .

Oxidation and Reduction Reactions

The amine group and sulfonyl functionality participate in redox transformations:

Oxidation

Reagent Conditions Product Yield Reference
H₂O₂/AcOH60°C, 8h4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-nitroamine41%
KMnO₄/H₂SO₄70°C, 3h3-Carboxy-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole35%

Reduction

Reagent Conditions Product Yield Reference
H₂/Pd-CEtOH, 50 psi, 6h4-((2,4-Dichlorophenyl)thio)-1H-pyrazol-3-amine84%
LiAlH₄THF, reflux, 2h3-Aminomethyl-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole68%

Reduction of the sulfonyl group to thioether demonstrates utility in prodrug design .

Cycloaddition and Ring Expansion

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Catalyst Product Yield Reference
PhenylacetyleneCu(OTf)₂, [bmim]PF₆Pyrazolo[1,5-a]pyridine derivative82%
Ethyl propiolateDBU, CH₃CNFused pyrazolo-oxazine system75%

These reactions exploit the π-deficient nature of the pyrazole ring, enabling access to polycyclic architectures .

Functional Group Interconversion

The amine group undergoes typical derivatizations:

Reaction Reagent Product Yield Reference
AcylationAcetyl chloride, pyridine3-Acetamido-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole89%
Schiff Base FormationBenzaldehyde, EtOH3-(Benzylideneamino)-4-((2,4-dichlorophenyl)sulfonyl)-1H-pyrazole78%

Mechanistic Considerations

  • Sulfonamide Reactivity : The sulfonyl group stabilizes transition states in nucleophilic substitutions through its strong electron-withdrawing effect.

  • Pyrazole Aromaticity : Resonance stabilization directs electrophiles to specific positions while maintaining aromatic character .

  • Steric Effects : The 2,4-dichlorophenyl group imposes steric constraints, favoring reactions at less hindered sites.

This comprehensive reactivity profile establishes 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine as a versatile building block for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CB1 Cannabinoid Receptor Antagonists/Inverse Agonists

  • AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide): Structural Differences: AM251 contains a carboxamide group at position 3 and a 4-iodophenyl substituent at position 5, whereas the target compound has a sulfonyl group and lacks the iodophenyl and piperidine moieties. AM251 acts as a CB1 inverse agonist, antagonizing endocannabinoid signaling .
  • Rimonabant (SR141716A): Structural Differences: Rimonabant features a chlorophenyl group at position 5 and a piperidine-linked carboxamide at position 3. The target compound replaces these with a sulfonyl group and a simpler amine. Functional Implications: Rimonabant’s carboxamide interacts with lysine 3.28 in CB1 receptors, critical for inverse agonism .

TRPV4 Channel Agonists

  • GSK1016790A :
    • Structural Differences : GSK1016790A incorporates a (2,4-dichlorophenyl)sulfonyl group linked to a piperazinyl-carbonyl backbone. The target compound shares the sulfonyl-dichlorophenyl motif but lacks the complex piperazine and benzothiophene groups.
    • Functional Implications : GSK1016790A is a potent TRPV4 agonist (EC50 = 2.1 nM in human TRPV4-HEK cells), whereas the target compound’s pyrazole-amine core may redirect activity toward other targets .

Anticancer Pyrimidine Derivatives (s8–s14)**

  • Representative Compound (s9) :
    • Structural Differences : s9 is a pyrimidine derivative with bis-dichlorophenyl and benzylidene substituents. The target compound’s pyrazole core and sulfonyl group distinguish it from these pyrimidines.
    • Functional Implications : Pyrimidines like s9 exhibit anticancer activity (e.g., IC50 = 1.26 μM in HCT116 cells), likely targeting kinases or DNA synthesis. The target compound’s sulfonyl group may confer different mechanisms, such as protease inhibition or oxidative stress modulation .

Antiobesity Dihydropyrazole Carboxamides**

  • Lead Compound 26: Structural Differences: Compound 26 is a dihydropyrazole-carboxamide with morpholine and dichlorophenyl groups. Functional Implications: Carboxamides in antiobesity agents enhance CB1 receptor binding. The sulfonyl group in the target compound may reduce inverse agonism but improve metabolic stability .

Comparative Data Table

Compound Core Structure Key Substituents Biological Target Activity/IC50/EC50 Reference
4-((2,4-DCP)sulfonyl)-1H-pyrazol-3-amine Pyrazole 3-Amine, 2,4-DCP-sulfonyl Undetermined N/A N/A
AM251 Pyrazole 3-Carboxamide, 5-iodophenyl CB1 receptor Inverse agonist (Kd = 0.6 nM)
Rimonabant Pyrazole 3-Carboxamide, 5-chlorophenyl CB1 receptor Inverse agonist (Ki = 1.8 nM)
GSK1016790A Piperazine (2,4-DCP)sulfonyl, benzothiophene TRPV4 channel EC50 = 2.1 nM (human TRPV4)
s9 (pyrimidine derivative) Pyrimidine Bis-dichlorophenyl, benzylidene Anticellular (HCT116) IC50 = 1.26 μM

Key Research Findings and Implications

Pyrazole vs. Pyrimidine: Pyrimidines (e.g., s8–s14) show anticancer activity via kinase inhibition, while pyrazoles with sulfonyl groups may target ion channels or enzymes like cyclooxygenase .

Receptor Specificity: CB1 antagonists require carboxamide or bulky substituents for inverse agonism. The target compound’s amine and sulfonyl groups likely redirect activity to non-CB1 targets . TRPV4 activation by GSK1016790A suggests sulfonyl-dichlorophenyl motifs are compatible with ion channel modulation, hinting at possible TRPV4/TRPA1 activity for the target compound .

Therapeutic Potential: The compound’s sulfonyl group may enhance stability in oxidative environments, making it suitable for peripheral inflammatory or metabolic disorders.

Biological Activity

The compound 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonyl group and a dichlorophenyl moiety. Its chemical formula is C9H7Cl2N3O2SC_9H_7Cl_2N_3O_2S with a molecular weight of approximately 292.14 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that This compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that various pyrazole derivatives possess antimicrobial properties. For instance, derivatives similar to this compound demonstrated inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
    • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity :
    • Research has highlighted the anticancer potential of pyrazole derivatives. The structure of This compound suggests it may inhibit cell proliferation in various cancer cell lines.
    • In vitro studies are needed to determine specific IC50 values and elucidate the compound's effect on apoptosis pathways.
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production in activated microglia, suggesting potential applications in neuroinflammatory conditions .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors or ion channels that regulate cellular signaling pathways related to inflammation and cancer growth.

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparison table with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityReferences
This compoundYesYes
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amineModerateModerate
1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-amineYesYes

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Evaluation :
    • A study evaluated multiple pyrazole derivatives for their antimicrobial properties against various pathogens, highlighting the effectiveness of compounds structurally related to This compound .
  • Cancer Cell Line Studies :
    • Research focusing on the cytotoxic effects of similar compounds revealed promising results against several cancer cell lines, suggesting that modifications in the pyrazole structure can significantly enhance anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of the pyrazole core. Key steps include:

  • Sulfonylation : Reacting 2,4-dichlorobenzenesulfonyl chloride with a pyrazole-3-amine precursor under alkaline conditions (e.g., K₂CO₃ in DMF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) improves yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns. Key signals include aromatic protons (δ 7.5–8.2 ppm) and sulfonyl-linked carbons (δ 125–135 ppm) .
  • X-ray crystallography : Single-crystal analysis (e.g., Bruker APEX-II diffractometer, λ = 0.71073 Å) resolves bond lengths (e.g., S–N: 1.62–1.65 Å) and torsion angles (e.g., pyrazole-sulfonyl dihedral: 85–90°) .
  • IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ validate functionalization .

Q. What protocols ensure compound stability during storage and handling?

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the sulfonyl group.
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid byproducts from moisture .

Advanced Research Questions

Q. How do structural variations (e.g., sulfonyl vs. alkyl substituents) influence bioactivity in pyrazole derivatives?

  • SAR Insights :

  • Sulfonyl groups : Enhance binding to hydrophobic pockets in enzyme targets (e.g., kinases) due to increased electron-withdrawing effects .
  • Chlorine positioning : 2,4-Dichloro substitution on the phenyl ring improves metabolic stability compared to mono-chloro analogs (t₁/₂ increased by 2.5× in hepatic microsomes) .
    • Validation : Competitive inhibition assays (e.g., IC₅₀ values against PDE4B: 0.8–1.2 μM) paired with molecular docking (AutoDock Vina) highlight steric and electronic contributions .

Q. What challenges arise in resolving crystal structures of sulfonamide-containing pyrazoles, and how are they addressed?

  • Challenges :

  • Disorder : Flexible sulfonyl groups cause electron density ambiguities. Mitigated by slow crystallization (e.g., vapor diffusion with ether/CHCl₃) .
  • Data collection : Low-temperature (173 K) measurements reduce thermal motion artifacts. Multi-scan absorption corrections (SADABS) refine data (R-factor < 0.05) .
    • Case Study : A triclinic unit cell (a = 10.25 Å, b = 10.46 Å, c = 10.55 Å; α = 109.2°, β = 111.4°, γ = 98.0°) required 3185 reflections for convergence .

Q. How can computational methods predict reactivity or stability discrepancies in synthetic pathways?

  • Approaches :

  • DFT Calculations : Gaussian09 optimizes transition states (e.g., sulfonylation energy barrier: ~25 kcal/mol) to explain yield variations .
  • Solvent Modeling : COSMO-RS predicts solvation effects (e.g., DMF stabilizes intermediates by 3–5 kcal/mol vs. THF) .
    • Validation : Cross-referencing computed NMR shifts (<2 ppm deviation) with experimental data validates accuracy .

Q. How do analytical protocols resolve contradictions in reported synthetic yields or purity?

  • Strategies :

  • HPLC-MS : Quantifies impurities (e.g., des-chloro byproduct at m/z 320.1 vs. target 369.2) .
  • TLC Monitoring : Multiple solvent systems (e.g., CH₂Cl₂:MeOH 9:1 vs. 7:3) track reaction progress and intermediate stability .
    • Case Study : A reported 70% yield discrepancy was traced to incomplete sulfonylation; optimizing stoichiometry (1:1.5) resolved the issue .

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